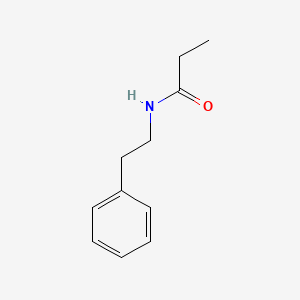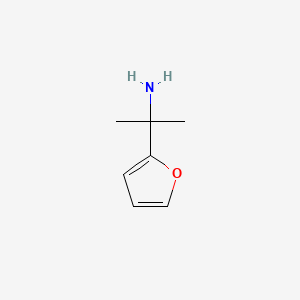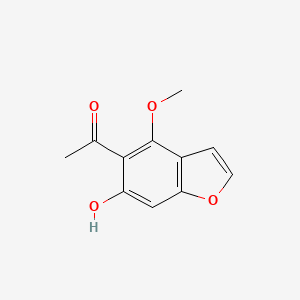
N-Phenethylpropionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenethylpropionamide, typically involves the reaction of phenethylamine with propionyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the amine group of phenethylamine and the carbonyl group of propionyl chloride .
Industrial Production Methods
the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment .
Analyse Des Réactions Chimiques
Types of Reactions
N-Phenethylpropionamide, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The phenyl and phenethyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions typically require a catalyst such as aluminum chloride.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
N-Phenethylpropionamide, is used in various scientific research applications, including:
Chemistry: As an analytical reference standard for mass spectrometry and other analytical techniques.
Biology: Studying the interactions of opioid-like compounds with biological systems.
Medicine: Researching the pharmacological properties of opioid analogs.
Industry: Used in forensic chemistry and toxicology for the identification and analysis of fentanyl analogs.
Mécanisme D'action
The mechanism of action of N-Phenethylpropionamide, involves its interaction with opioid receptors in the central nervous system. It binds to these receptors, mimicking the effects of natural opioids, leading to analgesic and euphoric effects. The molecular targets include the mu, delta, and kappa opioid receptors, which are involved in pain modulation and reward pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fentanyl: A potent synthetic opioid with a similar structure.
N-phenylpropionamide: Another amide compound with structural similarities.
N-phenethyl-4-piperidone: A precursor in the synthesis of fentanyl
Uniqueness
N-Phenethylpropionamide, is unique due to its specific structural features, including the phenethyl and phenyl groups attached to the amide moiety. These structural characteristics contribute to its distinct pharmacological properties and its use as an analytical reference standard .
Propriétés
Numéro CAS |
6283-04-1 |
|---|---|
Formule moléculaire |
C11H15NO |
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
N-(2-phenylethyl)propanamide |
InChI |
InChI=1S/C11H15NO/c1-2-11(13)12-9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,12,13) |
Clé InChI |
IABUULYQQIHCIL-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NCCC1=CC=CC=C1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-b]pyridine-3,5-diamine, N3,N3-dimethyl-](/img/structure/B8781440.png)




![Ethyl 4-chloro-1,6-diethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B8781493.png)







